

# Comparative Safety Analysis: CBP-1018 vs. Lutetium-177 Vipivotide Tetraxetan

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of the safety profiles of two distinct therapeutic modalities for metastatic castration-resistant prostate cancer (mCRPC).

This guide provides a comprehensive comparison of the safety profiles of **CBP-1018**, a first-in-class bi-ligand drug conjugate, and Lutetium-177 vipivotide tetraxetan (marketed as Pluvicto™), a radioligand therapy. Both agents represent significant advancements in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and share the common feature of targeting the prostate-specific membrane antigen (PSMA). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the potential adverse effects associated with these novel therapies.

## **Overview of Therapeutic Agents**

**CBP-1018** is an investigational bi-ligand drug conjugate that targets both PSMA and folate receptor alpha (FRα).[1] It delivers a cytotoxic payload, monomethyl auristatin E (MMAE), directly to tumor cells expressing these antigens.[1] MMAE is a microtubule inhibitor, and its targeted delivery aims to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][2]

Lutetium-177 vipivotide tetraxetan is an approved radioligand therapy that targets PSMA.[3] It consists of a PSMA-binding ligand coupled to a beta-emitting radionuclide, Lutetium-177.[4] Upon binding to PSMA-expressing cells, the emitted radiation induces DNA damage and subsequent cell death.[4]



## **Comparative Safety Profile**

The safety profiles of **CBP-1018** and Lutetium-177 vipivotide tetraxetan have been evaluated in clinical trials. The following tables summarize the treatment-related adverse events (TRAEs) observed with each agent.

Table 1: Treatment-Related Adverse Events for CBP-1018 in Patients with mCRPC

| Adverse Event<br>Category | Grade 1-2<br>TRAEs                                                                    | Grade ≥3<br>TRAEs            | TRAEs Leading to Dose Reduction | TRAEs<br>Leading to<br>Discontinuatio<br>n |
|---------------------------|---------------------------------------------------------------------------------------|------------------------------|---------------------------------|--------------------------------------------|
| Hematologic               | Neutrophil decrease (29.5%), WBC decrease (19.7%), Lymphocyte decrease (11.5%)[5]     | 8.3% (10/120<br>patients)[6] | 4.2% (5/120<br>patients)[6]     |                                            |
| Non-Hematologic           | Peripheral neuropathy (11.7%, all G1) [6], Visual acuity reduction (1 patient, G1)[6] |                              |                                 |                                            |

Data from a Phase I/II study in heavily treated mCRPC patients.[5][6] It's important to note that in the dose-escalation phase of a Phase 1 study, no dose-limiting toxicities (DLTs) were observed.[5]

## Table 2: Most Common Adverse Reactions for Lutetium-177 Vipivotide Tetraxetan



| Adverse Reaction   | Any Grade | Grade 3-4 |
|--------------------|-----------|-----------|
| Fatigue            | 43%[4]    | 5.9%[7]   |
| Dry Mouth          | 39%[4]    |           |
| Nausea             | 35%[4]    | _         |
| Anemia             | 32%[4]    | 12.9%[7]  |
| Decreased Appetite | 21%[4]    |           |
| Constipation       | 20%[4]    | _         |
| Thrombocytopenia   | 7.9%[7]   | _         |
| Lymphopenia        | 7.8%[7]   | _         |

Data from the pivotal VISION clinical trial.[4][7]

# Experimental Protocols CBP-1018 Phase I/II Study Design

The safety and preliminary efficacy of **CBP-1018** were evaluated in a multi-center, open-label, non-randomized Phase I/II study in patients with advanced solid tumors, including a cohort of heavily treated mCRPC patients.[1][6]

- Phase Ia (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). CBP-1018 was administered intravenously every two weeks.[1] An accelerated titration design was used at lower doses, followed by a conventional 3+3 design at higher doses.[1]
- Phase Ib/II (Dose Expansion): Patients were enrolled in specific cohorts, including mCRPC, to further evaluate the safety, tolerability, and anti-tumor activity at the RP2D.[1]
- Safety Assessments: Safety was the primary objective and was assessed by monitoring and grading adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).[6] Dose-limiting toxicities were evaluated in the dose-escalation phase.[5]



## Lutetium-177 Vipivotide Tetraxetan (VISION) Trial Design

The approval of Lutetium-177 vipivotide tetraxetan was based on the results of the VISION trial, a Phase III, open-label, randomized study.[3]

- Patient Population: The trial enrolled patients with PSMA-positive mCRPC who had previously been treated with at least one androgen receptor pathway inhibitor and one or two taxane regimens.[3]
- Treatment Arms: Patients were randomized to receive either Lutetium-177 vipivotide tetraxetan plus best standard of care (BSoC) or BSoC alone.[4] Lutetium-177 vipivotide tetraxetan was administered intravenously every 6 weeks for up to 6 cycles.[3]
- Safety Assessments: Adverse events were monitored throughout the study and graded using CTCAE.[8] The primary safety endpoints included the incidence and severity of adverse events.

## **Mechanism of Action and Associated Pathways**

The distinct mechanisms of action of **CBP-1018** and Lutetium-177 vipivotide tetraxetan are crucial to understanding their safety profiles.



Click to download full resolution via product page

Caption: **CBP-1018** binds to PSMA and FR $\alpha$ , leading to internalization and release of MMAE, which disrupts microtubules and induces apoptosis.





#### Click to download full resolution via product page

Caption: Lutetium-177 vipivotide tetraxetan binds to PSMA, and the emitted beta radiation from Lutetium-177 causes DNA damage, leading to cell death.

## **Experimental Workflow for Safety Assessment**

The safety assessment of novel therapeutics like **CBP-1018** follows a rigorous, multi-stage process from preclinical studies to post-market surveillance.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Safety Analysis: CBP-1018 vs. Lutetium-177 Vipivotide Tetraxetan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#comparative-analysis-of-cbp-1018-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com